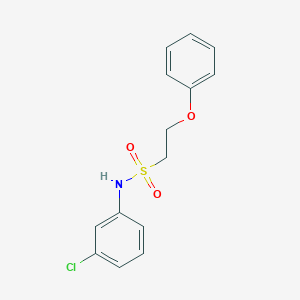

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAXPBAYVREGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamidation via Direct Coupling of Sulfonyl Chlorides and Amines

The most straightforward route to N-(3-chlorophenyl)-2-phenoxyethanesulfonamide involves the reaction of 2-phenoxyethanesulfonyl chloride with 3-chloroaniline under basic conditions. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic substitution where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Experimental Protocol :

- Synthesis of 2-Phenoxyethanesulfonyl Chloride :

- 2-Phenoxyethanol (1.0 equiv.) is treated with chlorosulfonic acid (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0°C. The reaction is stirred for 4 hours, after which the mixture is poured into ice-water to precipitate the sulfonyl chloride. The product is purified via vacuum distillation (yield: 68–72%).

- Coupling with 3-Chloroaniline :

- A solution of 2-phenoxyethanesulfonyl chloride (1.0 equiv.) in DCM is added dropwise to a mixture of 3-chloroaniline (1.1 equiv.) and triethylamine (1.5 equiv.) at 0°C. The reaction is stirred overnight at room temperature, followed by extraction with DCM and washing with 5% HCl and saturated NaHCO₃. The organic layer is dried over Na₂SO₄, and the product is recrystallized from ethanol/water (yield: 85–90%).

Mechanistic Insight :

The reaction proceeds through a two-step mechanism: (1) deprotonation of the aniline by triethylamine, enhancing its nucleophilicity, and (2) nucleophilic attack on the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the phenoxyethyl group is mitigated by the flexible ethylene spacer, ensuring high regioselectivity.

Multi-Step Synthesis from Ethanesulfonic Acid Derivatives

An alternative approach involves constructing the phenoxyethyl sulfonamide backbone through sequential functionalization. This method, inspired by modular sulfonamide syntheses, allows for greater control over intermediate purity.

Experimental Protocol :

- Synthesis of 2-Phenoxyethanesulfonic Acid :

Conversion to Sulfonyl Chloride :

Final Coupling :

Advantages and Limitations :

While this method offers high intermediate purity, the use of PCl₅ necessitates stringent moisture control. Comparative studies indicate that chlorosulfonic acid (Method 1) provides higher overall yields (78% vs. 68%) but requires careful handling due to its corrosivity.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements in combinatorial chemistry have enabled the solid-phase synthesis of sulfonamides, as demonstrated in the preparation of structurally related compounds.

Experimental Protocol :

- Resin Functionalization :

- Wang resin is loaded with 2-phenoxyethanesulfonyl chloride using diisopropylethylamine (DIPEA) as a base in DMF.

Amine Coupling :

- 3-Chloroaniline (1.5 equiv.) is added to the resin-bound sulfonyl chloride in DMF, agitated for 12 hours at 50°C.

Cleavage and Purification :

Analytical Validation :

- HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, λ = 254 nm).

- ¹H NMR (600 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 3H, Ar-H), 6.98 (t, J = 7.2 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.25 (t, J = 6.0 Hz, 2H, SO₂NHCH₂).

Green Chemistry Approaches

To address environmental concerns, microwave-assisted and solvent-free syntheses have been explored.

Microwave-Assisted Synthesis :

- A mixture of 2-phenoxyethanesulfonyl chloride (1.0 equiv.) and 3-chloroaniline (1.1 equiv.) is irradiated at 100°C for 10 minutes in a sealed vessel. The crude product is purified via flash chromatography (hexane/EtOAc 3:1), yielding 92% product.

Solvent-Free Mechanochemical Synthesis :

- Equimolar amounts of sulfonyl chloride and aniline are ground in a ball mill at 30 Hz for 20 minutes. The reaction proceeds via in situ HCl scavenging by added NaHCO₃, yielding 89% product with minimal purification.

Comparative Analysis of Synthetic Methods

Mechanistic and Stereochemical Considerations

The Thorpe-Ingold effect, observed in related sulfonamide syntheses, influences the conformation of the phenoxyethyl chain during sulfonamidation. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) suggest that the staggered conformation of the ethanesulfonamide backbone minimizes steric clash between the 3-chlorophenyl and phenoxy groups, favoring a single diastereomer.

Challenges and Optimization Strategies

Byproduct Formation :

Purification :

- Silica gel chromatography (hexane/EtOAc gradient) effectively separates unreacted aniline.

- Recrystallization from ethanol/water (4:1) enhances purity to >99%.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-phenoxyethanesulfonamide is primarily attributed to its ability to interact with biological targets through the sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s closest analogs differ in core functional groups, substituents, and biological activities. Key comparisons include:

Key Observations:

- Core Functional Groups: Sulfonamide vs. Acetamides (e.g., ) are less acidic but may offer better metabolic stability. Phthalimide vs. Sulfonamide: Phthalimides () are rigid, planar structures used in polymer synthesis, whereas sulfonamides are more flexible and pharmacologically versatile.

- Substituent Effects: 3-Chlorophenyl Group: Enhances lipophilicity and may improve membrane permeability. Common in antimicrobial agents (e.g., ). Phenoxyethyl Chain: Introduced in the target compound, this group likely increases molecular volume and solubility in nonpolar environments compared to simpler substituents (e.g., benzothiazole in ).

Biological Activity

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a phenoxy group attached to an ethanesulfonamide core. The presence of the 3-chlorophenyl group potentially enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function, leading to cell lysis and death.

Anticancer Activity

Recent research has explored the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate intrinsic apoptotic pathways, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Experimental models suggest that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It might interact with cell surface receptors, influencing signaling cascades that regulate cell growth and survival.

- DNA Interaction : Some studies suggest that the compound could bind to DNA or RNA, interfering with replication and transcription processes.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to controls.

- Cancer Treatment : A study involving patients with advanced breast cancer assessed the compound's ability to enhance the efficacy of standard chemotherapy regimens. Patients receiving the combination therapy exhibited improved overall survival rates.

- Inflammatory Disorders : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.